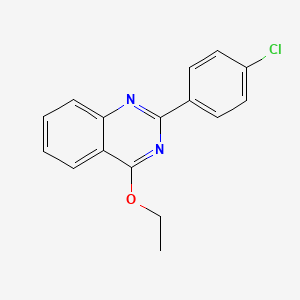

![molecular formula C18H27N3O4S B5549687 (4aS*,7aR*)-1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5549687.png)

(4aS*,7aR*)-1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound belongs to a class of heterocyclic compounds that are known for their complex structure and potential for diverse biological activities. Heterocyclic compounds like pyrazines, pyridazines, and isoxazoles are pivotal in medicinal chemistry and material science due to their unique chemical properties.

Synthesis Analysis

Synthesis of heterocyclic compounds typically involves multistep reactions, including cyclization, condensation, and functional group transformations. For example, ethyl β-methoxycrotonate reacts with substituted carbonyl compounds to give dihydro-2H-pyran-2-ones, showcasing a method for constructing heterocyclic frameworks (Shandala et al., 1984).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often elucidated using NMR spectroscopy and X-ray diffraction analysis. These techniques allow for the determination of the compound's conformation and stereochemistry, essential for understanding its reactivity and interaction with biological targets (Chimichi et al., 1996).

Chemical Reactions and Properties

Heterocyclic compounds participate in a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. Their reactivity is often governed by the presence of electron-withdrawing or electron-donating substituents on the heterocycle (Kamal El‐dean et al., 2018).

Physical Properties Analysis

The physical properties of heterocyclic compounds, such as solubility, melting point, and boiling point, are influenced by their molecular structure. For example, the introduction of sulfonamide groups can increase water solubility, which is crucial for the pharmacological activity of drug molecules (Khazaei et al., 2015).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are critical for the compound's function as a potential pharmaceutical agent. Heterocycles often act as ligands in coordination chemistry, indicating their ability to donate electrons to metal centers (Grotjahn et al., 2002).

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

- Flexible Synthesis of Pyrazoles : Research has shown techniques for synthesizing pyrazoles with different functionalized substituents, highlighting the adaptability of these compounds for various applications, such as ligand development. The significance lies in the ability to modify the steric environment through the side chain, influencing hydrogen bonding potential (Grotjahn et al., 2002).

Potential Applications

Antimicrobial and Anti-inflammatory Agents : Some studies focus on the synthesis and biological evaluation of novel pyrazole, isoxazole, and other heterocyclic derivatives as antimicrobial and anti-inflammatory agents. These compounds have been tested against various bacterial and fungal strains, showing potential as therapeutic agents (Kendre et al., 2015).

Cytotoxicity Studies : Other research efforts involve synthesizing and evaluating the cytotoxicity of pyrazole and pyrazolopyrimidine derivatives. These compounds have been tested for their activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential for cancer research (Hassan et al., 2014).

Enzymatic Activity Enhancement : Certain pyrazolopyrimidinyl derivatives have shown to increase the reactivity of enzymes such as cellobiase, suggesting applications in biocatalysis and the study of enzyme mechanisms (Abd & Awas, 2008).

Eigenschaften

IUPAC Name |

[(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O4S/c1-5-14-17(13(4)25-19-14)18(22)21-9-8-20(7-6-12(2)3)15-10-26(23,24)11-16(15)21/h6,15-16H,5,7-11H2,1-4H3/t15-,16+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVUTXCAZIPGGD-CVEARBPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1C(=O)N2CCN(C3C2CS(=O)(=O)C3)CC=C(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NOC(=C1C(=O)N2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)CC=C(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-chlorophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethanol](/img/structure/B5549613.png)

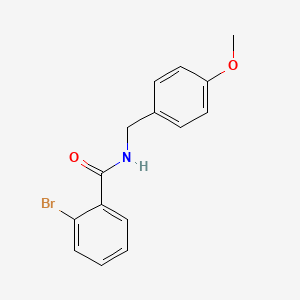

![methyl 3-{[(2-ethoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5549627.png)

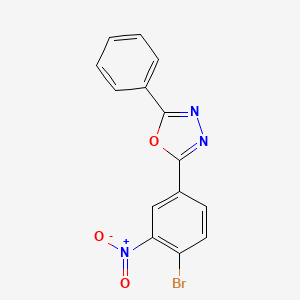

![2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5549635.png)

![1-ethyl-3-isobutyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5549641.png)

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]chromane-3-carboxamide](/img/structure/B5549656.png)

![2-[(2-furylmethyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5549661.png)

![7-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5549668.png)

![3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5549676.png)

![(3R*,4S*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5549680.png)

![4-methyl-6-(1-piperidinyl)-2-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5549686.png)

![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(4,4,4-trifluorobutanoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5549699.png)